L-Methionine-S-methyl Sulfonium Chloride-d6 Hydrochloride
Description
¹H NMR Analysis
The ¹H NMR spectrum (in D2O) exhibits:
¹³C NMR Analysis
Key peaks include:
High-Resolution Mass Spectrometry (HRMS)
- Observed [M+H]+ : m/z 242.20 (C6H8D6Cl2NO2S).
- Isotopic pattern : Distinct +1 and +2 Da satellite peaks due to natural abundance of ³⁵Cl/³⁷Cl.
Table 2: Key Spectroscopic Signatures
| Technique | Non-Deuterated Compound | Deuterated Compound |
|---|---|---|
| ¹H NMR | δ 2.7–3.5 (S–CH3) | δ 2.7–3.5 (–CH2–, –CH–) |
| ¹³C NMR | δ 20–25 (S–CH3) | δ 20–25 (absent due to CD3) |
| HRMS | m/z 236.14 (C6H15Cl2NO2S) | m/z 242.20 (C6H8D6Cl2NO2S) |
Properties
Molecular Formula |
C6H15Cl2NO2S |
|---|---|
Molecular Weight |
242.20 g/mol |
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-bis(trideuteriomethyl)sulfanium;chloride;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.2ClH/c1-10(2)4-3-5(7)6(8)9;;/h5H,3-4,7H2,1-2H3;2*1H/t5-;;/m0../s1/i1D3,2D3;; |
InChI Key |
PAKYBZRQYVEFAH-RCQDJWQPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[S+](CC[C@@H](C(=O)O)N)C([2H])([2H])[2H].Cl.[Cl-] |
Canonical SMILES |
C[S+](C)CCC(C(=O)O)N.Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation of Deuterated Methyl Halides
Deuterated methyl halides (CD3X, X = Cl, I) are critical precursors. A proven method involves reacting deuterated methanol with hydriodic acid under controlled conditions:
- Reaction Setup : CD3OD (0.2 mmol) is combined with HI (55–58% w/w) in a sealed reactor.
- Catalysis : [Ir(COD)Cl]2 (0.001 mmol) and triphenylphosphine (PPh3, 0.002 mmol) facilitate deuterium retention.
- Distillation : The crude product is distilled at 40–45°C to isolate CD3I with >95% isotopic purity.
This approach ensures high deuterium incorporation, which is essential for subsequent sulfonium salt synthesis.
Alkylation of Methionine with CD3Cl
The alkylation follows a modified protocol from the original methionine methylsulfonium chloride synthesis:
Reaction Conditions :
Mechanistic Considerations :
Workup and Purification :
- Decolorization : Activated carbon (0.2% w/w) removes colored impurities.
- Crystallization : The product is precipitated by adding methanol and cooling to -5°C, yielding crystalline L-Methionine-S-methyl Sulfonium Chloride-d6.
- Hydrochloride Formation : Treatment with HCl gas converts the free base to the hydrochloride salt.
Isotopic Purity and Analytical Validation
The deuterated product is characterized using:
- Mass Spectrometry (MS) : Confirms six deuterium atoms (D6) in the methyl groups.
- Thin-Layer Chromatography (TLC) : Verifies the absence of methionine or homocysteine residues.
- Nuclear Magnetic Resonance (NMR) : $$^1$$H-NMR shows the absence of protons in the CD3 groups, while $$^{13}$$C-NMR confirms quaternary sulfonium carbon signals.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Deuterium Loss Prevention :
Side Reactions :
Scalability :
Applications and Industrial Relevance
This compound is pivotal in:
Chemical Reactions Analysis
Types of Reactions: L-Methionine-d3-methyl-d3-sulfonium chloride HCl-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The sulfonium group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are employed in substitution reactions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonium compounds
Scientific Research Applications
Pharmaceutical Research
Tracer Studies : One of the primary applications of L-Methionine-S-methyl Sulfonium Chloride-d6 Hydrochloride is as a tracer in drug metabolism and pharmacokinetics studies. The deuterated nature of this compound allows researchers to track its metabolic pathways more effectively than its non-deuterated counterparts. This capability is crucial for understanding how drugs are processed in the body, which can lead to improved drug design and efficacy .
Drug Development : The stable isotopes present in this compound facilitate the quantification of drug molecules during development. This is particularly relevant in the context of optimizing drug formulations to enhance bioavailability and therapeutic outcomes .
Nutritional Applications
Dietary Supplementation : Given its role in methylation processes essential for DNA synthesis and repair, this compound is being explored as a dietary supplement. Its potential to influence metabolic pathways through the kinetic isotope effect may lead to enhanced nutritional benefits compared to standard L-methionine .
Antioxidant Properties : Research indicates that related compounds, such as S-Methyl Methionine Sulfonium Chloride, exhibit antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. This suggests that this compound may possess similar properties, warranting further investigation into its health benefits .
Antitumor Activity
A significant study investigated the antitumor effects of S-Methyl Methionine Sulfonium Chloride against liver cancer in Wistar albino rats. The study found that administration of this compound significantly improved liver function markers and reduced inflammatory cytokines associated with cancer progression. These findings underscore the potential therapeutic applications of methionine derivatives in oncology .
| Study Group | Treatment | Observations |
|---|---|---|
| Control | None | Normal liver function |
| HCC Induced | None | Elevated liver enzymes, increased oxidative stress |
| HCC Induced | MMSC | Restored liver function markers, reduced oxidative stress |
Metabolic Pathway Analysis
Another research effort focused on the metabolic pathways influenced by deuterated compounds like this compound. The study highlighted differences in metabolic rates and stability compared to non-deuterated forms, suggesting that deuteration could be strategically utilized to enhance drug performance .
Mechanism of Action
The mechanism of action of L-Methionine-d3-methyl-d3-sulfonium chloride HCl-d6 (hydrochloride) involves its incorporation into biological systems where it mimics the behavior of natural methionine. The deuterium atoms provide stability and allow for precise tracking in metabolic pathways. The compound interacts with various enzymes and molecular targets involved in methionine metabolism, providing valuable insights into biochemical processes .
Comparison with Similar Compounds
Key Properties :
- Purity : >95% (HPLC)
- Storage : -20°C (long-term stability)
- Applications : Internal standard in analytical chemistry, isotopic tracing in metabolic pathways .
Comparison with Similar Compounds
Non-Deuterated L-Methionine-S-methyl Sulfonium Chloride Hydrochloride (CAS: 63889-27-0)
Structural Differences :
- Molecular Formula: C6H14NO2S·Cl (vs. C6D6H8NO2S·Cl for the deuterated form).
- Molecular Weight : 187.70 (vs. 205.736 for deuterated).
Functional Differences :
- The non-deuterated form lacks isotopic labeling, making it unsuitable for mass spectrometry-based quantification.
- Applications: Used in biochemical studies as a methyl donor or in gastrointestinal research for its cytoprotective effects .
Allyldimethylsulfonium Chloride
Structural Differences :
- Contains an allyl group (CH2CHCH2) instead of the methionine-derived side chain.
Reactivity :
- Undergoes elimination reactions in basic conditions to form epoxides (e.g., propylene oxide) .
- Less stable in aqueous systems compared to methionine-derived sulfonium salts due to the allyl group’s propensity for elimination.
Applications : Synthetic intermediate in organic chemistry, contrasting with the deuterated compound’s analytical role.
Sotacor-d6 Hydrochloride (CAS: 1246820-85-8)
Structural Differences :
- A deuterated beta-blocker derivative (C12H16DNOS·HCl) with a sulfonamide group .
Functional Comparison :
- Both are deuterated but differ in backbone and application: Sotacor-d6: Used in pharmacokinetic studies of antiarrhythmic drugs. L-Methionine-S-methyl-d6: Focused on amino acid metabolism and analytical quantification.
Thioethers and Thiolates
Structural Differences :
- Thioethers (e.g., methionine) have neutral S atoms, while sulfonium salts carry a positive charge.
Reactivity :
- Sulfonium salts are more reactive in nucleophilic substitutions (e.g., methylation reactions) due to their polarized S+ center.
- Thioethers are less reactive and serve as structural components in proteins .
Biological Activity
L-Methionine-S-methyl Sulfonium Chloride-d6 Hydrochloride (often referred to as MMSC-d6) is a deuterated derivative of the amino acid L-methionine. It has garnered interest in various fields, particularly in biochemistry and pharmacology, due to its potential biological activities and therapeutic applications. This article explores the biological activity of MMSC-d6, focusing on its mechanisms, effects, and relevant research findings.
- Chemical Formula : C₆H₈D₆ClNO₂S
- Molecular Weight : 205.74 g/mol
- Structure : The incorporation of deuterium alters the compound's pharmacokinetics and metabolic profiles compared to its non-deuterated counterpart, L-methionine.
MMSC-d6 exhibits biological activity similar to that of L-methionine, primarily through its role in methylation processes essential for DNA synthesis and repair. The unique properties conferred by deuteration may enhance its stability and bioavailability, potentially leading to improved therapeutic effects.
Key Mechanisms Include :
- Methylation : MMSC-d6 participates in methylation reactions, which are crucial for gene expression regulation and cellular function.
- Antioxidant Activity : The compound has been noted for its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : MMSC-d6 may modulate inflammatory pathways, contributing to its potential therapeutic benefits in various diseases.
1. Antitumor Activity
Recent studies have highlighted the antitumor effects of MMSC-d6. A notable study involved Wistar albino rats subjected to hepatocellular carcinoma (HCC) induced by diethyl nitrosamine and carbon tetrachloride. The findings indicated that:
- Biomarkers Improvement : MMSC-d6 administration significantly improved liver function biomarkers such as AST, GGT, albumin, and globulin levels compared to untreated HCC groups (p < 0.05) .
- Histopathological Changes : Histological examination revealed reduced necrosis and inflammation in liver tissues post-treatment with MMSC-d6.
2. Antioxidant Properties
MMSC-d6 demonstrates significant antioxidant activity by reducing lipid peroxidation levels and enhancing the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This effect contributes to cellular protection against oxidative damage .
3. Anti-inflammatory Effects
The compound's ability to downregulate pro-inflammatory cytokines (e.g., TNF-α, TGF-β) was observed in treated groups compared to controls. This suggests a potential role for MMSC-d6 in managing inflammatory conditions .
Case Studies
Applications
MMSC-d6 has several applications based on its biological activities:
- Pharmaceutical Development : Its unique properties make it a candidate for developing new therapeutic agents targeting cancer and inflammatory diseases.
- Nutraceuticals : Due to its antioxidant properties, it may be incorporated into dietary supplements aimed at enhancing health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
